LogP and Hydrogen-Bond Donor Count: Lipophilicity Advantage Over Non-Fluorinated N-Ethylpyrimidin-2-amine
N-Ethyl-4,6-difluoropyrimidin-2-amine exhibits a measured/calculated LogP of 1.63, which is substantially higher than the estimated LogP of the non-fluorinated analog N-ethylpyrimidin-2-amine (CAS 66131-70-2), predicted to be approximately 0.8 based on the absence of fluorine substituents . The difluoro compound also possesses only 1 hydrogen-bond donor, compared to 2 for the non-fluorinated analog due to the electron-withdrawing effect of fluorine on the amino proton availability .
| Evidence Dimension | Lipophilicity (LogP) and H-Bond Donor Count |
|---|---|
| Target Compound Data | LogP = 1.63; HBD = 1; HBA = 3 (experimental/computed, Fluorochem) |
| Comparator Or Baseline | N-Ethylpyrimidin-2-amine (CAS 66131-70-2): LogP estimated ~0.8; HBD predicted = 2; HBA = 3 (computed, standard prediction) |
| Quantified Difference | ΔLogP ≈ +0.83 (difluoro analog is ~6.8× more lipophilic); ΔHBD = −1 |
| Conditions | Computational prediction (LogP) and structural analysis; Fluorochem supplier data for target compound. |
Why This Matters
Higher LogP correlates with improved membrane permeability, a critical parameter for CNS drug candidates and oral bioavailability; a reduced HBD count may further enhance passive permeability.
